Product packaging for 2-bromo-N-(4-bromophenyl)butanamide(Cat. No.:CAS No. 899710-09-9)

2-bromo-N-(4-bromophenyl)butanamide

Cat. No.: B1293971
CAS No.: 899710-09-9
M. Wt: 321.01 g/mol
InChI Key: YHVVEKDVZHTVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides, particularly α-haloamides, are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. rsc.orgnih.gov The presence of a halogen atom on the carbon adjacent to the carbonyl group introduces a reactive site susceptible to nucleophilic substitution. nih.gov This reactivity is a cornerstone of their utility as building blocks for more complex molecules. The amide bond itself is a highly stable functional group, prevalent in numerous biologically active molecules and materials. nih.gov The stability of the amide bond, contrasted with the reactivity of the α-halogen, provides a valuable synthetic dichotomy. nih.gov The synthesis of α-halo amides is often achieved through the reaction of an α-haloacetyl halide with an appropriate amine. nih.gov

Significance in Organic Synthesis and Material Science Research

In organic synthesis, α-bromoamides serve as versatile precursors. nih.gov The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov This makes compounds like 2-bromo-N-(4-bromophenyl)butanamide potential intermediates in the synthesis of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.gov

In the realm of material science, the presence of bromine atoms in an organic molecule can influence its properties. Brominated compounds have been investigated for their flame-retardant properties and their role in the formation of self-assembling molecular structures through halogen bonding. The N-(4-bromophenyl) moiety, in particular, can participate in intermolecular interactions that dictate the crystal packing and, consequently, the bulk properties of the material. nih.gov

Structural Features and Research Implications of Bromine Substituents

The molecular structure of this compound is characterized by several key features that are subjects of research interest. The bromine atom on the butanamide chain creates a chiral center, meaning the compound can exist as a racemic mixture of enantiomers. The stereochemistry of reactions involving this center is a common area of investigation in organic synthesis.

The bromine atom attached to the phenyl ring influences the electronic properties of the aromatic system. researchgate.net It is an electron-withdrawing group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions and modulate the properties of the amide bond. researchgate.net Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the assembly of molecules in the solid state, leading to materials with specific structural and electronic properties. tubitak.gov.tr The study of the crystal structure of related N-aryl amides provides insight into the types of intermolecular interactions, such as hydrogen bonds and halogen bonds, that can be expected. nih.goviucr.org

Research Findings on Halogenated Amides

The reactivity of α-haloamides is a well-documented area of research. The following table summarizes some of the key transformations involving these compounds, which are applicable to this compound.

Reaction Type Reagents Product Type Significance
Nucleophilic SubstitutionAmines, Alcohols, Thiolsα-Amino amides, α-Alkoxy amides, α-Thio amidesIntroduction of diverse functional groups. nih.gov
Cyclization ReactionsInternal NucleophilesHeterocyclic compounds (e.g., lactams, oxazolidinones)Synthesis of important structural motifs. rsc.orgnih.gov
Radical ReactionsRadical InitiatorsVarious carbon-carbon and carbon-heteroatom bondsAlternative pathways for functionalization.
Umpolung ReactivityLewis Acids / specific reagentsα-Functionalized amidesReversal of polarity for novel bond formations. nih.gov

Structural Data of a Related Compound: N-(4-Bromophenyl)-4-nitrobenzamide

While specific crystal structure data for this compound is not available, analysis of the closely related compound N-(4-bromophenyl)-4-nitrobenzamide provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
Dihedral Angle between Benzene (B151609) Rings3.6 (7)°
Amide Group Twist (from 4-bromophenyl plane)28.1 (6)°
Amide Group Twist (from 4-nitrobenzene plane)31.8 (3)°
Intermolecular InteractionsN—H···O and C—H···O hydrogen bonds

Data sourced from the crystallographic study of N-(4-Bromophenyl)-4-nitrobenzamide. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br2NO B1293971 2-bromo-N-(4-bromophenyl)butanamide CAS No. 899710-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-2-9(12)10(14)13-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVVEKDVZHTVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Bromo N 4 Bromophenyl Butanamide

Retrosynthetic Analysis of the Butanamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.org For 2-bromo-N-(4-bromophenyl)butanamide, the primary disconnection is at the amide bond, a common and reliable bond-forming strategy. amazonaws.com This disconnection reveals two key synthons: a 2-bromobutanoyl electrophile and a 4-bromoaniline (B143363) nucleophile.

Figure 1: Retrosynthetic Analysis

This analysis suggests a straightforward synthetic route: the acylation of 4-bromoaniline with a 2-bromobutanoyl derivative. The choice of the activating group "X" on the butanoyl fragment is crucial for the reaction's success and can include a hydroxyl group (requiring a coupling agent), a halide (acyl halide), or an anhydride.

Approaches to Alpha-Bromination in Butanamide Scaffolds

The introduction of a bromine atom at the alpha-position (α-position) of a butanamide scaffold is a key transformation. Several methods exist for this purpose, primarily involving the reaction of an enol or enolate intermediate with an electrophilic bromine source.

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. libretexts.org This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The carboxylic acid is first converted to an acyl bromide, which more readily enolizes. The subsequent reaction of the enol with Br₂ yields the α-bromo acyl bromide, which can then be converted to the desired amide.

Table 1: Common Reagents for Alpha-Bromination

ReagentConditionsSubstrateNotes
Br₂ / PBr₃ (cat.)Neat or in a non-polar solventCarboxylic AcidThe Hell-Volhard-Zelinskii reaction. libretexts.org
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or lightAlkane, Allylic/Benzylic positionsPrimarily for radical substitution, but can be used for α-bromination of carbonyls under specific conditions. nih.govfiveable.me
Br₂ / Acid (e.g., HBr, CH₃COOH)Acidic conditionsKetones, AldehydesAcid-catalyzed enol formation followed by reaction with bromine. youtube.com

A common challenge in α-bromination is preventing over-bromination, where multiple bromine atoms are added to the α-position. nih.gov Careful control of stoichiometry and reaction conditions is essential to achieve mono-bromination.

Strategies for N-Arylation with 4-Bromophenyl Moieties

The formation of the N-aryl bond between the butanamide and the 4-bromophenyl group is typically achieved through nucleophilic substitution or cross-coupling reactions. 4-Bromoaniline is a readily available starting material for this purpose. wikipedia.orgchemicalbook.com

The most direct method is the acylation of 4-bromoaniline with an activated 2-bromobutanoic acid derivative, such as 2-bromobutanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Example Reaction Scheme:

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for N-arylation. researchgate.net While more commonly used for forming C-N bonds with aryl halides and amines, variations of this methodology can be applied to amide synthesis. However, for a simple acylation as in this case, the direct reaction with an acyl halide is often more efficient. A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide successfully employed the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, achieving a high yield. nih.gov

Stereoselective Synthesis of this compound

The 2-position of the butanamide core is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched this compound requires stereoselective methods.

Chiral Auxiliaries and Catalytic Asymmetric Methods

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. youtube.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of α-chiral amides, chiral amines or alcohols can be used to form a chiral amide or ester, which then undergoes diastereoselective α-bromination.

Catalytic asymmetric methods offer a more atom-economical approach. youtube.com Chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs), have been developed for the asymmetric amination of ketenes, providing access to α-chiral amides. rsc.org Additionally, chromium-catalyzed asymmetric additions of α-halo carbonyl compounds to aldehydes have been reported to produce chiral β-hydroxy esters with high enantioselectivity, a strategy that could potentially be adapted. acs.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. rsc.orgnih.gov If a chiral center is already present in the molecule, it can influence the stereochemical outcome of a subsequent reaction at a new stereocenter. For example, if a chiral amine were used in the N-arylation step, the resulting amide would be a mixture of diastereomers. The subsequent α-bromination could then proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer of this compound. The stereoselective substitution of bromine in 2-bromo amides has been shown to be influenced by the presence of silver ions, which can promote either inversion or retention of configuration depending on the specific conditions. datapdf.comacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukrsc.orgsemanticscholar.org Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are generally preferred over stoichiometric reagents to improve atom economy. sigmaaldrich.com

Use of Safer Solvents and Reagents: Whenever possible, less hazardous solvents and reagents should be employed. For instance, replacing hazardous solvents like dichloromethane (B109758) (CH₂Cl₂) with greener alternatives is a key consideration. ucl.ac.uk

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com For the amide bond formation, catalytic methods using boronic acids or enzymatic approaches are being explored as greener alternatives to traditional coupling agents that generate significant waste. ucl.ac.ukrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Table 2: Application of Green Chemistry Principles

PrincipleApplication in Synthesis
Atom Economy Utilizing catalytic methods for amidation and bromination to minimize waste. sigmaaldrich.com
Safer Solvents Exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of traditional chlorinated solvents. chemicalbook.com
Catalysis Employing catalytic amounts of PBr₃ in the HVZ reaction or exploring catalytic amidation methods. libretexts.orgucl.ac.uk
Waste Reduction Avoiding the use of stoichiometric coupling reagents in amide bond formation, which generate significant byproducts. ucl.ac.uk

By integrating these principles, the synthesis of this compound can be made more environmentally benign.

Emerging Catalytic Systems for Butanamide Formation

Recent years have witnessed a surge in the development of novel catalytic methodologies for amide bond formation that offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. These emerging systems, primarily based on transition metals and other Lewis acids, hold significant promise for the synthesis of complex amides like this compound.

Zirconium and Hafnium-Based Catalysts

Group IV metals, particularly zirconium and hafnium, have emerged as powerful catalysts for direct amidation reactions. These catalysts operate under mild conditions and exhibit high functional group tolerance. For instance, a study by Lundberg et al. demonstrated the efficacy of hafnium-catalyzed direct amide formation at room temperature. diva-portal.orgresearchgate.net While their research did not specifically include this compound, the successful amidation of various carboxylic acids and amines, including those with electronic diversity, suggests the potential applicability of this system. The proposed mechanism involves the activation of the carboxylic acid by the hafnium catalyst, facilitating nucleophilic attack by the amine.

A hypothetical application of a hafnium-based catalyst for the synthesis of the target molecule could involve the direct coupling of 2-bromobutanoic acid and 4-bromoaniline. The catalyst, such as [Hf(Cp)2Cl2], would likely be used in catalytic amounts in a suitable solvent.

Table 1: Representative Hafnium-Catalyzed Amidation Reactions

Carboxylic AcidAmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidAniline[Hf(Cp)2Cl2]Toluene261.595 diva-portal.org
Phenylacetic AcidBenzylamine[Hf(Cp)2Cl2]Toluene26298 diva-portal.org
Adipic AcidMorpholine[Hf(Cp)2Cl2]Toluene261885 diva-portal.org

This table presents data for related reactions to illustrate the potential of the catalytic system.

Zirconium-based catalysts have also shown considerable promise in amide synthesis and related transformations. researchgate.netacs.orgdntb.gov.uanih.govacs.org For example, zirconium-catalyzed reductive amination of amides has been reported, showcasing the ability of zirconium to mediate C-N bond formation. acs.orgnih.gov While this specific reaction is a reduction rather than a direct amidation, it highlights the potential of zirconium complexes to activate amide-related functionalities.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has become a powerful tool for the formation of carbon-heteroatom bonds, including C-N bonds. nih.govnih.gov Nickel-catalyzed coupling of haloarenes with various nitrogen sources offers a potential pathway to N-aryl amides. A recent study detailed a nickel-catalyzed C-N coupling of haloarenes with B2N4 reagents, proceeding via a proposed Ni(I)/Ni(III) catalytic cycle. nih.gov Although this method does not directly form the amide bond from a carboxylic acid derivative, it demonstrates the capability of nickel to facilitate the coupling of an aryl halide with a nitrogen-containing reagent, which is a key step in the formation of this compound.

A plausible, albeit indirect, route to the target molecule using nickel catalysis could involve the coupling of 4-bromobenzylamine (B181089) with a 2-bromobutanoyl derivative, or a more direct coupling of 4-bromoaniline with a suitable butanoyl synthon under nickel catalysis.

Table 2: Illustrative Nickel-Catalyzed C-N Coupling Reactions

Aryl HalideNitrogen SourceCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
4-BromotolueneB2(NMe2)4Ni(acac)2--DMF8092 nih.gov
1-Bromo-4-fluorobenzeneB2(NMe2)4Ni(acac)2--DMF8085 nih.gov
4-BromoanisoleB2(NMe2)4Ni(acac)2--DMF8088 nih.gov

This table showcases the potential of nickel catalysis for related C-N bond formations.

Other Promising Catalytic Systems

Beyond zirconium, hafnium, and nickel, other transition metals and main group elements are being explored for catalytic amidation. Iron-catalyzed reduction of amides to amines has been demonstrated, indicating the potential for iron catalysts in transformations involving the amide functional group. acs.orgnih.gov Copper-catalyzed amidation of aryl halides has also been extensively studied and offers a cost-effective alternative to palladium-based systems. nih.gov These emerging catalytic systems, with their diverse reactivity profiles, represent the forefront of research in amide bond synthesis and offer promising avenues for the efficient and selective production of complex molecules like this compound. Further research is needed to specifically adapt and optimize these systems for the synthesis of this particular compound, focusing on catalyst loading, reaction conditions, and substrate scope to achieve high yields and purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 4 Bromophenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-bromo-N-(4-bromophenyl)butanamide, ¹H and ¹³C NMR, along with 2D NMR techniques, would be instrumental in confirming its structure.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its unique proton environments. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the amide group, as well as the aromatic ring currents.

Based on the structure, the following proton signals are anticipated:

Amide Proton (N-H): A singlet is expected in the downfield region, typically between δ 8.0 and 10.0 ppm. Its exact position can be influenced by solvent and concentration.

Aromatic Protons: The para-substituted bromophenyl ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. These would appear in the aromatic region (δ 7.0-8.0 ppm).

Methine Proton (CH-Br): The proton on the carbon bearing the bromine atom is expected to be a triplet, due to coupling with the adjacent methylene (B1212753) protons, in the range of δ 4.0-5.0 ppm.

Methylene Protons (CH₂): These protons, adjacent to the chiral center, are diastereotopic and are expected to appear as a multiplet, likely a quartet of doublets or a more complex pattern, in the δ 1.8-2.5 ppm region.

Methyl Protons (CH₃): A triplet is predicted for the terminal methyl group protons, due to coupling with the adjacent methylene protons, in the upfield region around δ 0.9-1.2 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H8.0 - 10.0s-
Aromatic (H-2', H-6')7.4 - 7.6d~8.5
Aromatic (H-3', H-5')7.3 - 7.5d~8.5
CH-Br4.2 - 4.6t~7.0
CH₂1.9 - 2.3m-
CH₃0.9 - 1.2t~7.5

s = singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The predicted ¹³C NMR spectrum for this compound would show signals for all ten unique carbon atoms:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the most downfield region, around δ 165-175 ppm.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the nitrogen (C-1') and the carbon bearing the bromine (C-4') will have distinct chemical shifts from the other aromatic carbons (C-2', C-6' and C-3', C-5').

Alpha-Carbon (CH-Br): The carbon atom directly bonded to the bromine is anticipated to have a chemical shift in the range of δ 50-60 ppm.

Methylene Carbon (CH₂): The methylene carbon is expected to resonate around δ 25-35 ppm.

Methyl Carbon (CH₃): The terminal methyl carbon will appear in the most upfield region, typically δ 10-15 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O168 - 172
C-1' (Aromatic)137 - 140
C-4' (Aromatic)115 - 120
C-2', C-6' (Aromatic)120 - 125
C-3', C-5' (Aromatic)130 - 135
CH-Br50 - 55
CH₂28 - 33
CH₃11 - 14

2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the CH-Br proton and the CH₂ protons, and between the CH₂ protons and the CH₃ protons, confirming the butanamide chain's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is predicted to show characteristic absorption bands:

N-H Stretching: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II): A band in the region of 1510-1550 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching.

C-N Stretching: This vibration will likely appear in the 1200-1300 cm⁻¹ region.

C-Br Stretching: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch~3300Medium
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1510 - 1550Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1300Medium
C-Br Stretch500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the bromophenyl and amide chromophores. Theoretical calculations on the related compound 2,4'-dibromoacetophenone (B128361) suggest that the electronic absorption spectra are influenced by the solvent environment. scbt.com It is anticipated that this compound would exhibit absorption maxima corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl group of the amide. The presence of the bromine atom, a weak auxochrome, may cause a slight red shift (bathochromic shift) of the absorption bands compared to the unsubstituted N-phenylbutanamide.

Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λₘₐₓ (nm) Solvent
π → π* (Aromatic)~250 - 280Ethanol/Methanol
n → π* (Carbonyl)~210 - 230Ethanol/Methanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₁Br₂NO), the molecular ion peak ([M]⁺) in the mass spectrum would be a characteristic triplet pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). The molecular weight would be approximately 334.9, 336.9, and 338.9 g/mol for the isotopic combinations.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the chiral carbon, leading to the formation of a bromophenyl isocyanate radical cation or a butanoyl cation.

Loss of a bromine radical: Fragmentation involving the loss of a bromine atom from either the butanamide chain or the phenyl ring.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Cleavage of the amide bond: Scission of the C-N bond can lead to the formation of a 4-bromophenylaminium radical cation and a 2-bromobutanoyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Notes
335/337/339[C₁₀H₁₁⁷⁹Br⁸¹BrNO]⁺Molecular ion peak (triplet)
256/258[M - Br]⁺Loss of a bromine radical
170/172[C₆H₄BrNH]⁺4-bromoaniline (B143363) fragment
155/157[C₄H₆BrO]⁺2-bromobutanoyl cation
134[C₆H₄NCO]⁺Bromophenyl isocyanate fragment
76[C₆H₄]⁺Phenyl fragment after loss of Br and NH

Circular Dichroism (CD) Spectroscopy for Chiral Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical investigation of chiral molecules. bath.ac.ukwikipedia.orglibretexts.org Since this compound possesses a stereocenter at the second carbon atom of the butanamide chain, it exists as a pair of enantiomers, (R)-2-bromo-N-(4-bromophenyl)butanamide and (S)-2-bromo-N-(4-bromophenyl)butanamide. CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers, providing unique spectral fingerprints for each. wikipedia.org

The chiroptical properties of the enantiomers of this compound are primarily determined by the electronic transitions associated with its chromophores: the N-(4-bromophenyl)amide moiety and the bromine atom. The aromatic ring and the amide group are the principal chromophores whose electronic transitions are perturbed by the chiral environment of the stereogenic center. The differential absorption of circularly polarized light by these chromophores gives rise to characteristic CD spectra.

In the case of this compound, the n → π* transition of the carbonyl group in the amide linkage and the π → π* transitions of the brominated phenyl ring are expected to be the main contributors to the CD spectrum. The precise wavelengths and intensities of the observed Cotton effects would allow for the assignment of the absolute configuration (R or S) of a given enantiomer, often through comparison with theoretical calculations or empirical rules like the octant rule for amides. researchgate.net

Detailed research findings on the specific CD spectra of the enantiomers of this compound are not extensively available in public literature. However, based on the principles of CD spectroscopy and analysis of structurally related chiral amides, a hypothetical dataset can be illustrative. The data would be crucial for confirming enantiomeric purity and for studies involving stereoselective synthesis or interactions.

Hypothetical Circular Dichroism Data for the Enantiomers of this compound

Wavelength (nm)(R)-Enantiomer Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
210+15,000-15,000
225-8,000+8,000
240+5,000-5,000
260-1,200+1,200
280+300-300

Crystallographic Investigations and Solid State Architecture of 2 Bromo N 4 Bromophenyl Butanamide

Single Crystal X-ray Diffraction Studies

The crystal structure of 2-bromo-N-(4-bromophenyl)acetamide was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystallographic data and refinement parameters provide a detailed picture of the unit cell and the arrangement of molecules within it. nih.govresearchgate.net

Crystal Data for 2-bromo-N-(4-bromophenyl)acetamide
Empirical Formula C₈H₇Br₂NO
Formula Weight 292.97
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.4987 (3)
b (Å) 23.152 (1)
c (Å) 9.1098 (5)
β (°) 99.713 (6)
Volume (ų) 935.22 (9)
Z 4
Temperature (K) 303
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³) 2.081
Absorption Coefficient (mm⁻¹) 8.62
R-factor 0.049
wR-factor 0.127
Data sourced from Gowda et al., 2009. nih.govresearchgate.net

Molecular Conformation and Intramolecular Interactions

The molecular structure of 2-bromo-N-(4-bromophenyl)acetamide reveals specific conformational features and intramolecular forces that dictate its three-dimensional shape.

While the dominant hydrogen bonding interactions in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide are intermolecular, the potential for intramolecular hydrogen bonds, such as N-H···Br, can be considered. rsc.org However, in the observed solid-state structure, the conformation does not favor significant intramolecular hydrogen bonding, with intermolecular interactions being the primary drivers of the crystal packing. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice

The crystal packing of 2-bromo-N-(4-bromophenyl)acetamide is governed by a network of intermolecular interactions, which lead to a stable supramolecular architecture.

The most prominent intermolecular interaction in the crystal structure is a classical N-H···O hydrogen bond. nih.govresearchgate.net This interaction links adjacent molecules, with the amide hydrogen atom of one molecule forming a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net This repeated N-H···O hydrogen bonding motif results in the formation of one-dimensional supramolecular chains that extend along the c-axis of the crystal lattice. nih.govresearchgate.net

Hydrogen Bond Geometry for 2-bromo-N-(4-bromophenyl)acetamide
D—H···A D—H (Å) H···A (Å) D···A (Å) **D—H···A (°) **
N1—H1N···O10.862.082.923 (7)165
D: donor atom; A: acceptor atom. Data sourced from Gowda et al., 2009. researchgate.net

Halogen bonding is a significant non-covalent interaction that can influence the solid-state assembly of halogenated organic compounds. researchgate.netnih.gov In the crystal structure of 2-bromo-N-(4-bromophenyl)butanamide's analogue, various types of halogen bonds are possible, involving the bromine atoms as electrophilic halogen bond donors. Potential interactions include Br···O contacts with the carbonyl oxygen, and Br···Br interactions between adjacent molecules. The electrophilic nature of the bromine atom can lead to directional interactions with nucleophilic sites on neighboring molecules, further stabilizing the crystal lattice. researchgate.net The specific geometries of these interactions, such as the C-Br···X angle (where X is the halogen bond acceptor), would be crucial in defining the strength and directionality of these bonds.

π-π Stacking and Aromatic Ring Interactions

An analysis of π-π stacking and other aromatic ring interactions requires precise knowledge of the crystal structure, which is determined through techniques like single-crystal X-ray diffraction. These interactions are highly dependent on the relative orientation and distance between aromatic rings in adjacent molecules within the crystal lattice. In the absence of a crystallographic information file (CIF) or related structural data for this compound, a detailed and accurate description of any potential π-π stacking is not possible.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, while pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates) or water (hydrates). Studies to identify and characterize different polymorphic or pseudopolymorphic forms of a compound are vital in materials science and pharmaceuticals. There are no published studies to date that investigate the existence of polymorphs or pseudopolymorphs for this compound. The discovery of a new polymorph for N-(4-bromophenyl)acetamide highlights that such phenomena are possible within this class of compounds. nih.gov

Theoretical and Computational Chemistry Studies of 2 Bromo N 4 Bromophenyl Butanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2))

Quantum chemical calculations are indispensable tools for elucidating the structural and electronic properties of molecules. For a molecule like 2-bromo-N-(4-bromophenyl)butanamide, methods such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) would be employed to gain insights into its behavior at the atomic level. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve exploring the potential energy surface to find the global minimum energy conformation.

The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the C-N amide bond, the N-C(aryl) bond, and the C-C bonds within the butanamide chain. The amide bond (CO-NH) is known to have a significant barrier to rotation due to partial double bond character, leading to distinct cis and trans conformers. mdpi.com In most open-chain amides, the trans conformation is significantly more stable.

Table 1: Representative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O~1.23
C-N (amide)~1.35
C-Br~1.95
C-C (butanamide)~1.53
N-C (aryl)~1.42
C-N-C(aryl)~125
O=C-N~122
C-C-Br~110
C-N-C(aryl)-C(aryl)~30-40

Note: These values are predicted based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.govwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the amide nitrogen, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the C-Br bond, which are electron-deficient centers. The presence of bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, would influence the energies of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.5
HOMO-LUMO Gap (ΔE)~ 5.0

Note: These are estimated values based on calculations for analogous brominated aromatic amides. The exact values would depend on the computational level of theory.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically denote electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide nitrogen and the phenyl ring would also exhibit negative potential, though to a lesser extent. The most positive potential (blue) would likely be found around the amide hydrogen and the carbon atom attached to the bromine, highlighting their electrophilic character. Such a map provides valuable insights into the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in molecular stability.

In this compound, significant delocalization interactions would be expected. The most prominent would be the hyperconjugation between the lone pair of the amide nitrogen (nN) and the antibonding π* orbital of the carbonyl group (πC=O), which gives the amide bond its partial double bond character. rsc.org Additionally, delocalization from the phenyl ring's π orbitals to the adjacent amide group and from the bromine lone pairs to the σ orbitals of the ring would be observed. The second-order perturbation theory analysis within the NBO framework provides the stabilization energies associated with these delocalizations.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
n(N)π(C=O)> 50
π(C=C)phenylπ(C=O)~ 5-10
n(Br)σ(Caryl-Caryl)~ 1-5
σ(C-H)σ(C-Br)~ 1-3

Note: E(2) represents the stabilization energy. These are representative values and the actual energies would be determined by specific calculations.

Fukui Functions and Prediction of Reactive Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.org The function ƒ+(r) predicts the sites for nucleophilic attack (where an electron is added), while ƒ-(r) predicts the sites for electrophilic attack (where an electron is removed). scm.com Condensed Fukui functions simplify this by providing values for each atom in the molecule.

For this compound, the condensed Fukui function analysis is expected to show a high ƒ+ value on the carbonyl carbon, indicating it as the primary site for nucleophilic attack. The carbon atom bonded to the bromine might also show some susceptibility. The ƒ- values would likely be highest on the amide nitrogen and the carbon atoms of the bromophenyl ring, suggesting these are the preferred sites for electrophilic attack. This analysis complements the insights gained from MEP maps and frontier orbital analysis. researchgate.net

Computational Modeling of Intermolecular Interactions

In the solid state or in solution, molecules of this compound will interact with each other. Computational modeling can be used to study these intermolecular interactions, which are crucial for understanding the material's bulk properties.

Quantitative Assessment of Hydrogen and Halogen Bond Strengths

Hydrogen bonds and halogen bonds are crucial non-covalent interactions that dictate the supramolecular chemistry of many organic compounds. In this compound, the amide group (-CONH-) provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the bromine atoms can act as halogen bond donors.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to quantify the strength of these interactions. nih.govresearchgate.net Methods such as M06-2X with a def2-TZVPP basis set have been shown to be reliable for calculating the bond dissociation energies (BDEs) of halogen bonds. nih.govbeilstein-journals.org For hydrogen bonds in amides, ab initio quantum chemistry calculations can elucidate the strength and nature of these interactions. nih.gov

The strength of a hydrogen bond is typically assessed by calculating the interaction energy between two or more molecules, where the geometry of the hydrogen bond (distance and angle) is optimized. Similarly, for halogen bonds, the interaction energy between the bromine atom's electropositive region (the σ-hole) and a Lewis base is computed. unimi.itweizmann.ac.il The binding energies can be calculated by comparing the energy of the complex with the sum of the energies of the isolated monomers.

Table 1: Representative Calculated Bond Energies for Intermolecular Interactions

Interaction TypeDonorAcceptorMethodCalculated Interaction Energy (kcal/mol)
Hydrogen BondN-HC=ODFT/B3LYP-5 to -8
Halogen BondC-BrO=CDFT/M06-2X-2 to -5

Note: The values in this table are illustrative and represent typical ranges for such interactions as predicted by computational methods for similar organic molecules.

Prediction of Supramolecular Assembly Features

The way individual molecules of this compound arrange themselves in the solid state is governed by the interplay of various intermolecular forces. Computational methods can predict these supramolecular assembly features, offering insights into the resulting crystal structure and morphology.

Amide groups are well-known for forming robust hydrogen-bonded chains, often leading to one-dimensional arrays. mdpi.comnih.gov For N-aryl amides, the formation of infinite chains of the C(4) type through intermolecular N-H···O=C hydrogen bonds is a common supramolecular synthon. researchgate.net Computational protocols combining quantum mechanics and molecular dynamics simulations can unravel the ability of molecules to self-assemble into larger structures, such as nanotubes or sheets. rsc.org These simulations can also predict the thermodynamic stability of different polymorphic forms.

Simulations of Spectroscopic Data

Computational chemistry allows for the simulation of various spectroscopic data, which can be used to interpret experimental results or to predict the spectral features of a molecule before its synthesis.

Vibrational Frequency Calculations for IR and Raman Spectra

The vibrational spectra (Infrared and Raman) of this compound can be predicted using DFT calculations. By computing the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

Functionals such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed for this purpose. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrograms for IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. nih.gov

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)32503245N-H stretching
ν(C=O)16601655C=O stretching (Amide I)
δ(N-H)15401535N-H bending (Amide II)
ν(C-N)12401238C-N stretching
ν(C-Br)650648C-Br stretching

Note: The data presented are representative values for similar amide compounds and illustrate the typical agreement between calculated and experimental spectra.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become an invaluable tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govyoutube.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov

The process involves optimizing the molecular geometry and then performing a single-point NMR calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), often using a linear scaling approach. youtube.com These predictions are particularly useful for distinguishing between isomers and for assigning complex spectra. For molecules containing heavy atoms like bromine, relativistic effects can be considered to improve accuracy. scm.com

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C=O170.5170.1--
C-Br (phenyl)118.2117.9--
C-H (ortho to NH)121.8121.57.557.52
N-H--8.308.25
C-Br (alkyl)55.354.94.254.21

Note: These values are for illustrative purposes to show the expected accuracy of DFT-based NMR predictions for a molecule with similar functional groups.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations can predict the NLO response of a molecule, providing a way to screen potential candidates and to understand the structure-property relationships.

The key NLO property at the molecular level is the first hyperpolarizability (β). DFT calculations using functionals like CAM-B3LYP are often employed to compute this property. nih.gov A large hyperpolarizability is often associated with molecules possessing a significant intramolecular charge transfer (ICT), typically found in push-pull systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system.

For this compound, the NLO properties can be theoretically evaluated by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). dntb.gov.ua While this molecule itself may not be a classic push-pull system, the presence of the polarizable bromine atoms and the amide linkage can give rise to modest NLO effects. The theoretical prediction of these properties is crucial for assessing its potential in NLO applications.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo N 4 Bromophenyl Butanamide

Reactivity at the Alpha-Bromo Position (C2 of Butanamide Chain)

The bromine atom at the alpha-carbon (C2) of the butanamide chain is a key site of reactivity, primarily due to its nature as a good leaving group and its influence on the adjacent protons.

The carbon-bromine bond at the alpha position is susceptible to cleavage by nucleophiles. The specific mechanism of substitution, whether SN1, SN2, or SN2', is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism: This is a concerted, single-step process favored by strong, unhindered nucleophiles in polar aprotic solvents. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. For 2-bromo-N-(4-bromophenyl)butanamide, which is a secondary alkyl halide, SN2 reactions are common.

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the tertiary carbocation. While less common for secondary halides like the target molecule, SN1 pathways can be promoted under specific conditions, such as solvolysis with a weak nucleophilic solvent.

SN2' Mechanism: This is a less common pathway that can occur in allylic or propargylic systems, where the nucleophile attacks at the γ-position, leading to a rearrangement of the double or triple bond. This mechanism is not directly applicable to this compound as it lacks the required unsaturation in the appropriate position.

Reaction Type Typical Nucleophile Solvent Key Features
SN2 Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻)Polar aprotic (e.g., Acetone, DMSO)Single step, inversion of stereochemistry
SN1 Weak (e.g., H₂O, ROH)Polar protic (e.g., Water, Ethanol)Two steps, carbocation intermediate, racemization

The C(α)-Br bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators, light, or heat. These radical intermediates can then participate in various reactions, including cyclizations and reductions.

Radical Cyclization: In the presence of a suitable radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH), α-bromo amides can undergo intramolecular cyclization if an unsaturated moiety is present elsewhere in the molecule. For instance, N-allyl-α-bromoamides can cyclize to form lactams nih.gov.

Reductive Cleavage: The C-Br bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This is often achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH). This process involves the formation of an alkyl radical intermediate which then abstracts a hydrogen atom from the hydride source.

In the presence of a base, this compound can undergo elimination of HBr to form an alkene. The mechanism of elimination, either E1 or E2, is dependent on the strength of the base, the solvent, and the substrate structure.

E2 Mechanism: This is a concerted, one-step process that requires a strong base. The base abstracts a proton from the β-carbon, and the bromide ion departs simultaneously, forming a double bond. The reaction rate is dependent on the concentration of both the substrate and the base. For secondary halides, strong, non-nucleophilic bases favor E2 elimination over SN2 substitution.

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. It is favored by weak bases and polar protic solvents. The first step is the slow departure of the bromide ion to form a carbocation, followed by a rapid deprotonation at the β-carbon by the weak base to form the alkene. E1 reactions often compete with SN1 reactions.

Reaction Type Base Strength Solvent Key Features
E2 Strong (e.g., RO⁻, OH⁻)Polar aprotic or proticSingle step, bimolecular, stereospecific (anti-periplanar)
E1 Weak (e.g., H₂O, ROH)Polar proticTwo steps, carbocation intermediate, regioselective (Zaitsev's rule)

Reactivity of the Amide Functional Group

The amide group in this compound also exhibits characteristic reactivity, primarily centered on the electrophilic carbonyl carbon and the nitrogen atom.

Amide bonds are generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and subsequent proton transfers lead to the cleavage of the C-N bond, yielding butanoic acid and 4-bromoaniline (B143363).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is facilitated by protonation from the solvent, leading to the formation of the carboxylate salt and 4-bromoaniline. Amides are generally less reactive towards hydrolysis than esters viu.ca.

The nitrogen atom of the amide can be involved in substitution reactions, although it is generally less nucleophilic than the nitrogen of an amine due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: The amide proton can be removed by a strong base to form an amidate anion, which can then act as a nucleophile to react with alkyl halides, leading to N-alkylation.

N-Acylation: Similar to N-alkylation, the formation of an amidate anion can be followed by reaction with an acylating agent, such as an acid chloride or anhydride, to form an N-acylated product, specifically an imide nih.gov.

Transformations Involving the 4-Bromophenyl Moiety

The 4-bromophenyl group of this compound is a key site for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring is susceptible to a variety of metal-catalyzed cross-coupling reactions and can influence the regioselectivity of electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aromatic rings. The carbon-bromine bond in the 4-bromophenyl moiety is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura reaction would involve the palladium-catalyzed coupling of the 4-bromophenyl group with a boronic acid (R-B(OH)₂) to form a new carbon-carbon bond, yielding a biphenyl derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to give the final product and regenerate the catalyst. yonedalabs.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction would lead to the formation of a 4-alkenyl-N-phenylbutanamide derivative. The reaction mechanism typically involves oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org Reacting this compound under Sonogashira conditions with a terminal alkyne would yield a 4-alkynyl-N-phenylbutanamide derivative. The catalytic cycle involves both a palladium cycle and a copper cycle, facilitating the coupling. wikipedia.org

A hypothetical summary of these reactions is presented in the table below.

ReactionCoupling PartnerCatalyst SystemHypothetical Product
Suzuki-Miyaura Arylboronic acidPd(0) catalyst, Base2-bromo-N-(4'-substituted-biphenyl-4-yl)butanamide
Heck AlkenePd catalyst, Base2-bromo-N-(4-vinylphenyl)butanamide derivative
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Base2-bromo-N-(4-(alkynyl)phenyl)butanamide

Direct Arylation Reactions

Direct arylation is an alternative to traditional cross-coupling reactions that involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond of another aromatic compound, thus avoiding the pre-functionalization required for organometallic reagents. nih.gov In principle, this compound could serve as the aryl bromide partner in a direct arylation reaction, coupling with another arene to form a biaryl structure.

Electrophilic Aromatic Substitution Patterns

The 4-bromophenyl moiety of this compound can undergo electrophilic aromatic substitution (EAS). The substituents on the benzene (B151609) ring—the bromine atom and the butanamide group—will direct incoming electrophiles to specific positions.

The butanamide group (-NHCO(CHBr)Et) is generally an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring, stabilizing the arenium ion intermediate. masterorganicchemistry.com However, the carbonyl group within the amide is electron-withdrawing, which deactivates the ring towards electrophilic attack. The bromine atom is also an ortho, para-director but is a deactivating group. wku.edu

Given that the para position is already occupied by the bromine atom, electrophilic substitution would be directed to the positions ortho to the butanamide group (positions 2 and 6 on the phenyl ring). The directing effects of the two groups are therefore reinforcing. A general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(4-bromophenyl)butanamide?

Methodological Answer: The compound is synthesized via bromination of the parent amide using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) at 0–25°C. For regioselective bromination at the β-position, NBS is preferred due to its controlled radical mechanism. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the amide proton (δ ~9–10 ppm) and brominated carbons (δ ~30–40 ppm for C-Br).
  • IR : Strong amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 293 (M⁺, accounting for Br isotopes) .

Q. How is purity assessed during synthesis?

Methodological Answer: Purity is validated via high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) or thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane). Melting point analysis (mp ~120–125°C) further confirms crystallinity .

Advanced Research Questions

Q. How do structural features influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The β-bromine’s position enhances electrophilicity, enabling SN₂ reactions with amines or thiols. Steric hindrance from the 4-bromophenyl group slows substitution kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Computational studies (DFT) predict activation energies for competing pathways .

Q. What crystallographic parameters define its solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction reveals:

ParameterValue
Space groupP2₁/n (monoclinic)
Unit cell dimensionsa = 4.4987 Å, b = 23.152 Å, c = 9.1098 Å
β angle99.713°
Hydrogen bondingN–H···O (2.89 Å, 156°)
Refinement using SHELXL-2018 yields R₁ = 0.049, wR₂ = 0.127 .

Q. How to resolve contradictions in crystallographic data interpretation?

Methodological Answer: Contradictions arise from disordered solvent molecules or twinning. Use:

  • SHELXD : For phase problem resolution in twinned crystals.
  • PLATON /ADDSYM : To check for missed symmetry.
  • Olex2 : For real-space refinement and electron density mapping. Cross-validate with spectroscopic data .

Q. What strategies mitigate side reactions during functionalization?

Methodological Answer:

  • Protection of amide : Use Boc or Fmoc groups to prevent undesired acylation.
  • Catalytic control : Pd(0) catalysts for Suzuki coupling of the aryl bromide.
  • Low-temperature quenching : To arrest radical chain reactions in bromination .

Data Contradiction Analysis

Q. How to address discrepancies in NMR vs. computational spectral predictions?

Methodological Answer: Discrepancies often stem from solvent effects or conformational flexibility.

  • Solution : Run NMR in multiple solvents (CDCl₃ vs. DMSO-d₆) and compare with DFT-simulated spectra (Gaussian 16, B3LYP/6-311+G(d,p)). Adjust for relativistic effects in bromine-containing systems .

Q. Why do reaction yields vary between small-scale and scaled-up syntheses?

Methodological Answer: Scaling introduces heat/mass transfer limitations. Use:

  • Flow chemistry : For improved mixing and temperature control.
  • DoE (Design of Experiments) : To optimize parameters (e.g., residence time, stoichiometry) .

Research Applications

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer: It serves as a precursor for protease inhibitors (e.g., bacterial metalloproteases).

  • Protocol : Couple with pharmacophores via EDC/HOBt amidation.
  • Assay : Test inhibitory activity via fluorescence-based enzymatic assays (IC₅₀ determination) .

Q. What role does it play in materials science?

Methodological Answer: As a monomer in conductive polymers (e.g., polyamides):

  • Polymerization : Initiate via Sonogashira coupling with terminal alkynes.
  • Characterization : Conductivity measured via four-point probe; thermal stability assessed by TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(4-bromophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4-bromophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.